molecular formula C15H20N2O2 B11107676 2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide

2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide

Cat. No.: B11107676
M. Wt: 260.33 g/mol
InChI Key: KGILAIWWZRPDAG-UHFFFAOYSA-N
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Description

2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide is a synthetic organic compound that belongs to the class of azetidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide typically involves the following steps:

    Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.

    Substitution Reactions: Introduction of the 3-methylphenyl group and the 2-methylbutanamide moiety can be carried out through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the azetidinone ring can be modified by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles like amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide involves its interaction with specific molecular targets. These could include enzymes or receptors that the compound binds to, leading to a biological effect. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another azetidinone derivative with antibiotic properties.

    Cephalosporins: A class of β-lactam antibiotics similar in structure to azetidinones.

Uniqueness

What sets 2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide apart is its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to other azetidinones.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

2-methyl-N-(3-methylphenyl)-2-(2-oxoazetidin-1-yl)butanamide

InChI

InChI=1S/C15H20N2O2/c1-4-15(3,17-9-8-13(17)18)14(19)16-12-7-5-6-11(2)10-12/h5-7,10H,4,8-9H2,1-3H3,(H,16,19)

InChI Key

KGILAIWWZRPDAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1=CC=CC(=C1)C)N2CCC2=O

Origin of Product

United States

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